molecular formula C20H17N3O3S B2950786 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide CAS No. 893990-09-5

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide

Numéro de catalogue: B2950786
Numéro CAS: 893990-09-5
Poids moléculaire: 379.43
Clé InChI: AYPMELAXAIJTLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core linked to a 4-phenyl group substituted with a 2,6-dimethoxybenzamide moiety. The imidazo[2,1-b]thiazole scaffold is recognized for its pharmacological versatility, including roles as kinase inhibitors, cyclooxygenase (COX) modulators, and antitumor agents . The dimethoxybenzamide group at the para-position of the phenyl ring introduces electron-donating methoxy substituents, which may enhance solubility or influence target binding compared to bulkier or electron-withdrawing groups.

Propriétés

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-25-16-4-3-5-17(26-2)18(16)19(24)21-14-8-6-13(7-9-14)15-12-23-10-11-27-20(23)22-15/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPMELAXAIJTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can affect the compound’s activity

Activité Biologique

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antifungal, and antiviral properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

The compound features a unique structural configuration comprising an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a dimethoxybenzamide substituent. This specific arrangement enhances its pharmacological potential and specificity in biological applications.

Structural Formula

N 4 imidazo 2 1 b thiazol 6 yl phenyl 2 6 dimethoxybenzamide\text{N 4 imidazo 2 1 b thiazol 6 yl phenyl 2 6 dimethoxybenzamide}

Anticancer Properties

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide has shown potential efficacy against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It has been observed to hinder the growth of cancer cells by affecting key signaling pathways.

Case Studies

  • Study on Cell Lines : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
  • Mechanistic Insights : Further investigations revealed that the compound inhibits focal adhesion kinase (FAK) phosphorylation, a critical player in cancer cell migration and proliferation .

Antifungal Activity

Imidazo[2,1-b]thiazole derivatives have also been evaluated for their antifungal properties. Preliminary data suggest that N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide displays activity against various fungal strains, making it a candidate for further development in antifungal therapies.

Antiviral Activity

The compound has exhibited antiviral properties as well. Studies suggest that it may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated.

Synthesis Methods

The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide typically involves:

  • Formation of Imidazo[2,1-b]thiazole Core : Utilizing appropriate precursors under controlled conditions to create the thiazole ring.
  • Coupling with Benzamide Moiety : Following the formation of the core structure, it is coupled with a dimethoxybenzamide derivative.

The proposed mechanism involves interactions with cellular targets leading to:

  • Disruption of Signaling Pathways : Inhibition of key kinases involved in cell growth.
  • Induction of Stress Responses : Triggering cellular stress responses that lead to apoptosis.

Data Summary

Biological ActivityObservationsReferences
AnticancerIC50 values in micromolar range; apoptosis induction
AntifungalActivity against various fungal strains
AntiviralInterference with viral replication processes

Comparaison Avec Des Composés Similaires

The biological and chemical profiles of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide can be inferred through comparison with structurally related imidazo[2,1-b]thiazole derivatives. Key structural variables include substituents on the imidazo ring (C-5/C-6), phenyl ring modifications, and functional groups (e.g., sulfonyl, carboxamide). Below is a detailed analysis:

COX-2 Inhibitors

Imidazo[2,1-b]thiazoles with sulfonyl or amine substituents at C-5 exhibit potent COX-2 inhibition. For example:

  • Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine):
    • Activity : IC₅₀ (COX-2) = 0.08 µM; selectivity index = 313.7 .
    • Key Feature : A dimethylamine group at C-5 and a methylsulfonylphenyl group at C-6.
  • Compound 5 (6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole):
    • Activity : Moderate COX-2 inhibition, surpassed by 6a due to the absence of the C-5 amine .

Comparison with Target Compound :
The target molecule lacks a C-5 substituent but incorporates a 2,6-dimethoxybenzamide group at the phenyl ring (C-6). The methoxy groups may reduce COX-2 affinity compared to 6a, as C-5 amines are critical for high potency and selectivity . However, the benzamide moiety could engage in hydrogen bonding with secondary targets, warranting further investigation.

Anticancer Agents

Imidazo[2,1-b]thiazoles with carboxamide or halogenated aryl groups demonstrate cytotoxicity:

  • Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide):
    • Activity : IC₅₀ = 1.4 µM (MDA-MB-231 cells); VEGFR2 inhibition = 5.72% at 20 µM .
    • Key Feature : A chlorophenyl group at C-6 and a piperazinyl-acetamide side chain.
  • ND-11564 (2,6-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide): Structure: Trifluoromethylphenoxybenzyl group at C-5 . Hypothesized Activity: Increased lipophilicity from the CF₃ group may enhance cell permeability.

The absence of a C-5 carboxamide (as in 5l) may limit direct kinase inhibition, though the dimethoxy aryl group could interact with DNA or tubulin targets .

Structural and Electronic Profiles

A comparative table highlights substituent effects:

Compound Name C-5 Substituent C-6 Substituent Key Activity/Data Source
Target Compound None 4-(2,6-dimethoxybenzamide)phenyl N/A (hypothesized COX-2/anticancer) N/A
6a (COX-2 inhibitor) N,N-dimethylmethanamine 4-(methylsulfonyl)phenyl IC₅₀ COX-2 = 0.08 µM
5l (Anticancer) Acetamide 4-chlorophenyl IC₅₀ MDA-MB-231 = 1.4 µM
ND-11564 Carboxamide 4-(3-(trifluoromethyl)phenoxy)benzyl Synthetic analog; no activity reported

Key Observations :

C-5 Substituents : Amine or carboxamide groups at C-5 correlate with enzymatic inhibition (COX-2, kinases). The target’s unsubstituted C-5 may limit such interactions.

C-6 Aryl Groups : Electron-withdrawing groups (e.g., sulfonyl, CF₃) enhance target affinity but reduce solubility. The target’s dimethoxybenzamide balances electron donation and moderate hydrophilicity.

Biological Selectivity : Compounds with polar side chains (e.g., 5l’s piperazine) show cell-line selectivity, suggesting the target’s benzamide may confer unique selectivity patterns .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.